

An In-Depth Technical Guide to M6PR Gene Structure and Protein Domains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-MPR

Cat. No.: B3415956

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene structure, protein domains, and functional pathways of the Mannose 6-Phosphate Receptors (M6PRs). The M6PRs, central to lysosomal enzyme trafficking, are critical for cellular homeostasis and are implicated in various physiological and pathological processes, making them a key area of study for therapeutic development.

Introduction to Mannose 6-Phosphate Receptors

The Mannose 6-Phosphate Receptors (M6PRs) are a family of transmembrane glycoproteins responsible for the transport of newly synthesized lysosomal hydrolases, tagged with mannose-6-phosphate (M6P), from the trans-Golgi network (TGN) to the lysosomes. There are two main types of M6PRs: the Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as the Insulin-like Growth Factor 2 Receptor (IGF2R), and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR). These receptors are essential for the proper functioning of lysosomes, the cell's primary degradative compartments.

Gene Structure of M6PRs

The genes encoding the two M6PRs are located on different chromosomes and exhibit distinct structural characteristics.

Cation-Independent M6PR (CI-M6PR / IGF2R)

The gene for CI-M6PR, IGF2R, is located on human chromosome 6q25.3.[1] It is a large and complex gene, reflecting the size and multi-domain nature of the protein it encodes. The gene structure consists of numerous exons, and its expression is regulated by a complex interplay of factors.

Cation-Dependent M6PR (CD-M6PR / M6PR)

The gene for CD-M6PR, M6PR, is found on human chromosome 12p13.31.[2] In contrast to IGF2R, the M6PR gene is smaller and has a less complex structure, comprising seven exons.

Gene	Chromosomal Location	Size (approx.)	Exon Count	Aliases
IGF2R	6q25.3	>100 kb	Complex	CI-M6PR, MPR1, CD222
M6PR	12p13.31	~12 kb	7	CD-M6PR, MPR46

Protein Architecture of M6PRs

Both M6PRs are type I transmembrane proteins, with a large N-terminal extracytoplasmic domain, a single transmembrane helix, and a shorter C-terminal cytoplasmic tail. However, they differ significantly in size and the organization of their functional domains.

Cation-Independent M6PR (CI-M6PR / IGF2R)

The human CI-M6PR is a large, monomeric glycoprotein of approximately 300 kDa, composed of 2491 amino acids.[2] Its extensive extracytoplasmic region is organized into 15 homologous domains, each about 150 amino acids in length, known as Mannose 6-Phosphate Receptor Homology (MRH) domains.[3][4]

Several of these domains have specific ligand-binding functions:

- **M6P Binding:** Domains 3, 5, 9, and 15 are responsible for recognizing and binding mannose-6-phosphate. Domains 3 and 9 bind with high affinity, while domain 5 shows a preference for the M6P precursor, M6P-N-acetylglucosamine.[4]

- IGF-II Binding: Domain 11 contains the primary binding site for insulin-like growth factor II (IGF-II).[\[2\]](#)

The cytoplasmic tail of CI-M6PR contains sorting signals that direct its trafficking within the cell.

Table of Human CI-M6PR (IGF2R) Protein Domains (based on UniProt A0A7I2V381_HUMAN and other sources):

Domain/Region	Amino Acid Position (approx.)	Length (amino acids)	Function
Signal Peptide	1 - 40	40	N-terminal signal sequence
Extracellular Domain	41 - 2264	2224	Ligand binding
MRH Domain 1	41 - 171	~131	-
MRH Domain 2	172 - 320	149	-
MRH Domain 3	326 - 468	143	High-affinity M6P binding
MRH Domain 4	473 - 619	147	-
MRH Domain 5	625 - 762	138	Low-affinity M6P binding
MRH Domain 6	765 - 924	160	-
MRH Domain 7	932 - 1079	148	-
MRH Domain 8	1082 - 1219	138	-
MRH Domain 9	1225 - 1363	139	High-affinity M6P binding
MRH Domain 10	1364 - 1507	~144	-
MRH Domain 11	1508 - 1658	~151	IGF-II binding
MRH Domain 12	1659 - 1805	~147	-
MRH Domain 13	1806 - 1963	~158	Contains a fibronectin type II-like insert
MRH Domain 14	1964 - 2110	~147	-
MRH Domain 15	2111 - 2264	~154	M6P binding
Transmembrane Domain	2265 - 2287	23	Membrane anchoring

Cytoplasmic Domain	2288 - 2491	204	Intracellular sorting signals
--------------------	-------------	-----	-------------------------------

Cation-Dependent M6PR (CD-M6PR)

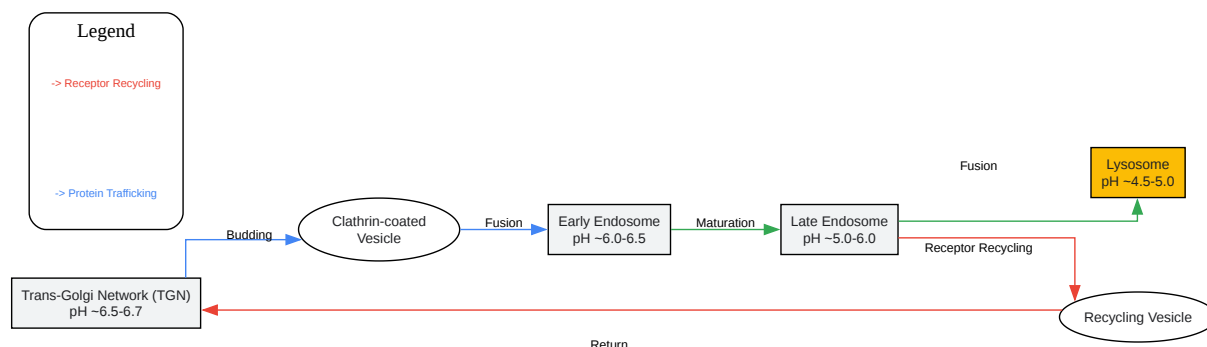
The CD-M6PR is a smaller glycoprotein of about 46 kDa that functions as a homodimer. The bovine CD-M6PR consists of 279 amino acids. Its extracytoplasmic region contains a single MRH domain that is homologous to the repeating domains of the CI-M6PR.[5] As its name suggests, the binding of M6P to the CD-M6PR is enhanced in the presence of divalent cations.

Table of Bovine CD-M6PR Protein Domains:

Domain/Region	Amino Acid Position	Length (amino acids)	Function
Signal Peptide	1 - 28	28	N-terminal signal sequence
Extracellular Domain	29 - 187	159	M6P binding
Transmembrane Domain	188 - 212	25	Membrane anchoring
Cytoplasmic Domain	213 - 279	67	Intracellular sorting signals

M6PR-Mediated Lysosomal Trafficking Pathway

The canonical pathway for the transport of lysosomal enzymes involves the recognition of the M6P signal by M6PRs in the trans-Golgi network. This is followed by the packaging of the receptor-ligand complex into clathrin-coated vesicles, transport to endosomes, and subsequent delivery of the enzymes to lysosomes.



[Click to download full resolution via product page](#)

M6PR-mediated lysosomal enzyme trafficking pathway.

Experimental Protocols for Studying M6PR Function

The characterization of M6PR gene structure and protein function relies on a variety of molecular and cellular biology techniques. Below are overviews of key experimental protocols.

Gene Structure Analysis

Methodology: DNA Sequencing and Bioinformatics

- **Genomic DNA Isolation:** High-molecular-weight genomic DNA is extracted from a cell line or tissue of interest.
- **PCR Amplification:** Primers are designed to amplify the exons and exon-intron boundaries of the M6PR or IGF2R gene.
- **Sanger Sequencing:** The amplified PCR products are sequenced to determine the nucleotide sequence.

- **Sequence Analysis:** The obtained sequences are aligned with reference genome sequences (e.g., from NCBI or Ensembl) to identify exons, introns, and any potential mutations.

Protein Domain Mapping and Expression

Methodology: Recombinant Protein Expression and Western Blotting

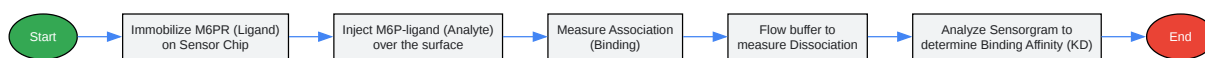
- **Construct Design:** Expression vectors are engineered to contain the full-length or specific domains of the M6PR protein, often with an affinity tag (e.g., His-tag, GST-tag) for purification.
- **Transfection and Expression:** The expression vectors are transfected into a suitable host system (e.g., mammalian cells like HEK293 or insect cells).
- **Protein Purification:** The expressed protein is purified from cell lysates or culture medium using affinity chromatography.
- **SDS-PAGE and Western Blotting:** The purified protein is separated by size using SDS-PAGE and transferred to a membrane. The protein is then detected using an antibody specific to the M6PR or the affinity tag.

Ligand Binding Affinity Measurement

Methodology: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique to measure real-time biomolecular interactions.

- **Ligand Immobilization:** The M6PR protein (ligand) is immobilized on a sensor chip.
- **Analyte Injection:** A solution containing the M6P-tagged protein or IGF-II (analyte) is flowed over the sensor chip surface.
- **Signal Detection:** The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
- **Kinetic Analysis:** The association and dissociation rates are measured to determine the binding affinity (KD).



[Click to download full resolution via product page](#)

General workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology: Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique to measure molecular interactions.

- **Probe Preparation:** A fluorescently labeled M6P analog (probe) is synthesized.
- **Binding Reaction:** The fluorescent probe is incubated with the M6PR protein.
- **Polarization Measurement:** The sample is excited with polarized light, and the polarization of the emitted fluorescence is measured. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the large M6PR, its tumbling is slowed, leading to an increase in polarization.
- **Competition Assay:** To determine the affinity of an unlabeled ligand, it is added to the reaction to compete with the fluorescent probe for binding to the M6PR, causing a decrease in polarization.

Conclusion

The Mannose 6-Phosphate Receptors are intricate molecular machines vital for cellular function. A thorough understanding of their gene structure, the architecture of their protein domains, and their trafficking pathways is paramount for researchers in cell biology and professionals in drug development. The methodologies outlined in this guide provide a framework for the continued investigation of these important receptors and the development of novel therapeutics targeting lysosomal function and related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]
- 2. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to M6PR Gene Structure and Protein Domains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415956#m6pr-gene-structure-and-protein-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com